Trichloroacetamide

Overview

Description

Synthesis Analysis

Trichloroacetamide can act as a radical precursor in the synthesis of nitrogen-containing heterocycles through various processes, including atom transfer radical cyclizations (ATRC) mediated by catalysts such as Cu(I) or Ru(II), and the hydride reductive method using agents like Bu3SnH or (Me3Si)3SiH. Recent advancements include the use of NaBH3CN and amine-mediated single-electron transfer cyclizations, showcasing the compound's versatility in synthetic chemistry (Coussanes et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through single crystal X-ray diffraction methods, revealing the significant impact of intermolecular contacts on the reorientation of CCl3 groups within the crystal lattice. This structural insight is crucial for understanding the reactivity and physical properties of this compound (Hashimoto et al., 1987).

Chemical Reactions and Properties

This compound undergoes a variety of chemical transformations, highlighting its reactivity and utility in organic synthesis. For instance, it can be converted into isocyanates, which are then captured by alcohols in the presence of catalysts to afford corresponding carbamates, showcasing its versatility in functional group transformations (Nishikawa et al., 2006).

Scientific Research Applications

Applications in Chemistry and Material Science

1. Study of Fermentation Processes

- Trichloroacetamide, alongside chloroform, was used to investigate its effects on fermentation in the rumen of sheep. This study aimed to understand how these compounds impact the digestive processes in ruminants (Clapperton, 1973).

2. Examination of Crystal Structures

- Research on the crystal structure of this compound helped in understanding the intermolecular interactions and reorientations within its crystalline form. This is significant for materials science, where the structure-property relationship is crucial (Hashimoto et al., 1987).

3. Synthesis of Nitrogen-Containing Heterocycles

- This compound serves as a radical precursor in the synthesis of lactams, which are key components in many pharmaceuticals and organic compounds (Coussanes et al., 2017).

4. Transformation into Carbamates

- It has been used to transform this compound into carbamates, which are essential in a range of chemical reactions and pharmaceutical applications (Nishikawa et al., 2006).

Applications in Environmental Science

1. Investigating Environmental Contaminants

- Studies have examined the reactivity of this compound with environmental reagents like sulfide and black carbon, providing insights into its behavior as a potential environmental contaminant (Xu et al., 2021).

2. Effects on Gut Microbiome and Metabolome in Mice

- Research on this compound-induced changes in the gut microbiome and urine metabolome of mice can help in understanding its toxic effects and the health risks of environmental pollutants (Zhang et al., 2015).

3. Understanding Toxicity Mechanisms

- Investigations into the toxic effects of this compound using transcriptomics and metabonomics provide deeper insights into its hepatotoxicity and cytotoxicity, which is vital for evaluating health risks from environmental exposure (Zhang et al., 2013).

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in the synthesis of various organic compounds .

Mode of Action

It’s known to be used in the synthesis of other compounds, suggesting it may undergo various chemical reactions to interact with its targets .

Biochemical Pathways

As a chemical precursor, it likely participates in various biochemical reactions during the synthesis of other compounds .

Pharmacokinetics

It’s known that the compound is soluble in hot water and alcohol, which may influence its bioavailability .

Result of Action

As a chemical precursor, its primary role is likely in the synthesis of other compounds .

Action Environment

It’s known that the compound should be stored in a cool, dry place, suggesting that temperature and humidity may affect its stability .

Safety and Hazards

Trichloroacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Biochemical Analysis

Biochemical Properties

Trichloroacetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in lipid, xenobiotic, amino acid, and energy metabolism. These interactions often result in alterations in the activity of these enzymes, leading to changes in metabolic pathways. For instance, this compound exposure has been linked to the inhibition of certain enzymes, which can disrupt normal cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exposure can lead to liver inflammation, weight loss, and alterations in the hepatic transcriptome and serum metabonome in mice . These changes indicate that this compound can induce hepatotoxicity and cytotoxicity, impacting overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. For example, this compound has been shown to alter the expression of genes involved in lipid and energy metabolism, which can have downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that this compound is relatively stable, but its degradation products can also have significant effects on cellular function. Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, indicating that its impact can be sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild alterations in cellular functions, while higher doses can lead to more severe toxic effects. For instance, in mice, exposure to high concentrations of this compound resulted in significant weight loss and liver inflammation . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect lipid, xenobiotic, amino acid, and energy metabolism, leading to changes in metabolic flux and metabolite levels . These interactions can disrupt normal metabolic processes, contributing to the compound’s overall impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular functions .

properties

IUPAC Name |

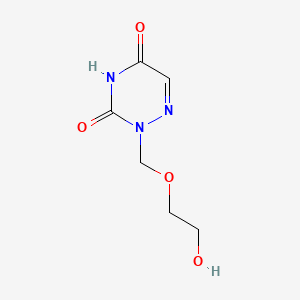

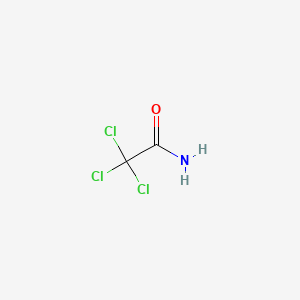

2,2,2-trichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQQXPKAYZYUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021671 | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

594-65-0, 73006-90-3 | |

| Record name | Trichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73006-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BL3305RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Trichloroacetamide?

A1: The molecular formula of this compound is C2H2Cl3NO, and its molecular weight is 162.39 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers frequently utilize 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy to analyze this compound and its derivatives. This technique provides valuable insights into the molecular structure and dynamics of these compounds. [, ]

Q3: Can you elaborate on the significance of 35Cl NQR spectroscopy in studying this compound derivatives?

A3: 35Cl NQR allows researchers to study the impact of ring substitutions on the chlorine atoms of the trichloroacetyl group in this compound derivatives. These studies have revealed that while the effect of substitution on average 35Cl NQR frequencies might be small, it significantly impacts the compounds' crystal structure. For instance, research shows that methyl and nitro group substitutions can lead to the presence of two molecules in the asymmetric unit of the crystal structure. [, , ]

Q4: How does temperature affect the 35Cl NQR spectra of this compound derivatives?

A4: Temperature-dependent 35Cl NQR studies have provided insights into the phase transition behavior of this compound derivatives. For example, N-(4-methylphenyl)-2,2,2-trichloroacetamide undergoes a first-order phase transition around 205 K, evidenced by changes in its 35Cl NQR spectra. Researchers observed that the triplet part of the spectrum fades out around 250 K due to increased librational motions within the crystal lattice. []

Q5: What are some applications of this compound in organic synthesis?

A5: this compound derivatives have proven valuable in organic synthesis, particularly in synthesizing nitrogen-containing heterocycles. They act as radical precursors in Atom Transfer Radical Cyclization (ATRC) reactions, often catalyzed by copper(I) or ruthenium(II) complexes, leading to the formation of various lactams. [, ]

Q6: Can you give an example of a specific synthetic application of this compound derivatives?

A6: Researchers have employed this compound derivatives in the synthesis of cis-3a-aryloctahydroindol-2-ones, crucial structural elements found in alkaloids like mesembrines and crinines. This synthesis involves the cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides using a copper catalyst. The presence of alkoxycarbonyl groups on the nitrogen atom and the use of CuCl(bipyridine) as the catalyst were crucial for successful cyclization under mild conditions. []

Q7: What alternative hydride reagents have been explored in radical reactions involving this compound derivatives, and what are their effects on product formation?

A7: Besides traditional hydride reagents like tributyltin hydride (Bu3SnH), researchers have explored tris(trimethylsilyl)silane ((TMS)3SiH) as an alternative mediator in radical reactions with this compound derivatives. Interestingly, the choice of hydride reagent influences the product outcome. For instance, reactions with silyl enol ethers yield ketones when using (TMS)3SiH and alcohols with Bu3SnH. []

Q8: How are trichloroacetimidates utilized in synthetic chemistry, and what advantages do they offer?

A8: Trichloroacetimidates are versatile reagents that serve as excellent alkylating agents when activated by a Brønsted or Lewis acid. They find applications in various synthetic transformations, including forming C-N bonds through [, ]-sigmatropic rearrangements. Their ability to react with various nucleophiles, such as carboxylic acids, thiols, and indoles, under mild conditions makes them valuable tools in organic synthesis. [, , , ]

Q9: Can you elaborate on the use of trichloroacetimidates in the synthesis of glycosyl ureas?

A9: Researchers have developed a novel method for stereoselectively synthesizing alpha- and beta-glycosyl ureas using palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates. The choice of palladium-ligand catalyst dictates the alpha- or beta-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then coupled with diverse nitrogen nucleophiles to yield the desired glycosyl ureas in good yields and with high stereochemical fidelity. []

Q10: Have there been any studies on the mechanism of rearrangement of trichloroacetimidate glycosyl donors into trichloroacetamides?

A10: Yes, crossover experiments using 13C- and 15N-labeled glycosyl trichloroacetimidate donors have confirmed that this compound formation occurs through an intermolecular aglycon transfer mechanism. This mechanistic understanding has been crucial in designing more efficient glycosylation protocols, minimizing the formation of undesired side products. []

Q11: What is known about the stability of this compound under various conditions?

A11: While the provided research papers don't directly delve into the stability of this compound under various storage conditions, they highlight its reactivity and susceptibility to transformations under specific reaction conditions, such as in the presence of bases, nucleophiles, and reducing agents.

Q12: What are the known toxicological effects of this compound?

A12: Research indicates that this compound exposure can induce liver inflammation and weight loss in mice. Transcriptomic and metabonomic studies have further revealed that TCAcAm exposure can disrupt lipid, xenobiotic, amino acid, and energy metabolism, highlighting its potential for hepatotoxicity and cytotoxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

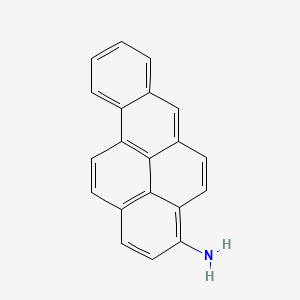

![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)

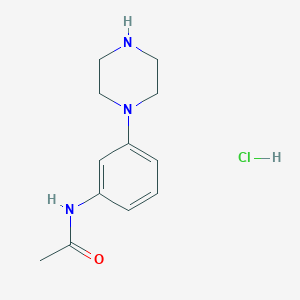

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)

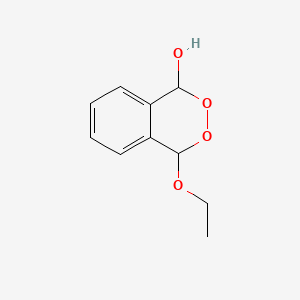

![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)